5-Position Attachment Enables Potent AURKA Degradation with Shorter PEG Linkers Not Achievable via 4-O-Ether Exit Vector
In a published SAR study of MK-5108-derived PROTACs targeting AURKA, Rishfi et al. (2023) explored both the 4- and 5-positions of the thalidomide phthalimide ring as linker exit vectors. Switching the attachment point to the 5-position allowed the identification of PROTAC SK2188, which achieved potent AURKA degradation (DC₅₀,₂₄ₕ 3.9 nM, Dₘₐₓ,₂₄ₕ 89%) with a PEG linker as short as 2 units—a configuration that was not productive with the 4-O-ether attachment [1]. The 5-position exit vector thus uniquely enables the construction of lower-molecular-weight PROTACs without sacrificing degradation potency, a design advantage directly attributable to the substitution pattern embodied by Thalidomide-5-PEG4-NH2 hydrochloride.
| Evidence Dimension | Minimum effective PEG linker length for potent AURKA degradation via 5-position vs. 4-position thalidomide attachment |
|---|---|
| Target Compound Data | PROTACs with 5-position attachment achieve potent degradation with 2 PEG units (DC₅₀ 3.9 nM, Dₘₐₓ 89% for SK2188) |
| Comparator Or Baseline | 4-O-ether (Thalidomide-O-PEGn-amine) PROTACs required longer linkers in the same study for comparable activity (exact DC₅₀ values for matched 4-substituted analogs not reported in the public abstract; the paper explicitly states the 5-position switch was necessary to achieve activity with 2 PEG units) |
| Quantified Difference | 5-position attachment enables productive degradation with PEG2 linkers; 4-position attachment did not yield active degraders at this minimal linker length in the AURKA system |
| Conditions | AURKA-targeting PROTACs derived from MK-5108 inhibitor; NGP neuroblastoma cells; 24 h treatment; DC₅₀ determined by western blot quantification |
Why This Matters
Procurement of the 5-substituted building block enables PROTAC designs with shorter overall linker lengths, reducing molecular weight and potentially improving cell permeability—a structural option not available when using 4-O-ether thalidomide conjugates.
- [1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. doi:10.1016/j.ejmech.2022.115033. View Source
